Serfibrate
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Overview
Description
Serfibrate is a chemical compound classified as a fibrate, primarily used to treat hyperlipidemia by reducing cholesterol and triglyceride levels in the blood. It is known for its lipid-modifying properties and is often prescribed to patients with high cholesterol levels to prevent cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serfibrate involves several steps, starting from the appropriate aromatic compounds. The process typically includes:
Esterification: The initial step involves the esterification of an aromatic acid with an alcohol under acidic conditions.
Chlorination: The ester is then chlorinated using thionyl chloride or phosphorus trichloride.
Substitution: The chlorinated ester undergoes nucleophilic substitution with a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Serfibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties.
Scientific Research Applications
Serfibrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving lipid metabolism and synthetic organic chemistry.
Biology: Researchers study its effects on lipid metabolism and its role in cellular processes.
Medicine: this compound is extensively researched for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development of lipid-lowering drugs.
Mechanism of Action
Serfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol . The molecular targets and pathways involved include the regulation of genes responsible for lipid metabolism and transport.
Comparison with Similar Compounds
Similar Compounds
Comparison
Serfibrate is unique in its specific activation of PPARα, which leads to a more pronounced effect on lipid metabolism compared to other fibrates. While fenofibrate and gemfibrozil also activate PPARα, this compound has been shown to have a different pharmacokinetic profile, leading to variations in efficacy and safety .
Properties
CAS No. |
54657-98-6 |
---|---|
Molecular Formula |
C16H20ClNO5S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-acetamido-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C16H20ClNO5S/c1-10(19)18-13(14(20)21)8-9-24-15(22)16(2,3)23-12-6-4-11(17)5-7-12/h4-7,13H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
FPCXDWYBOVVFFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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